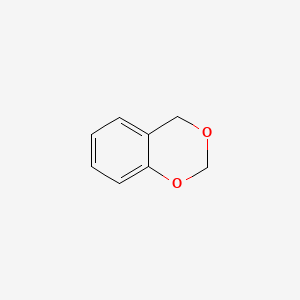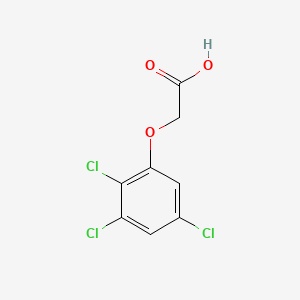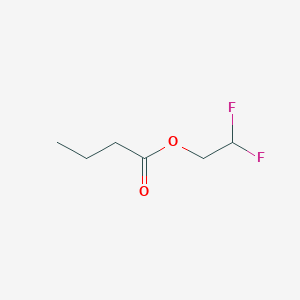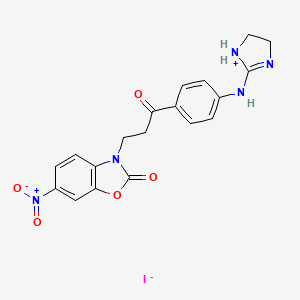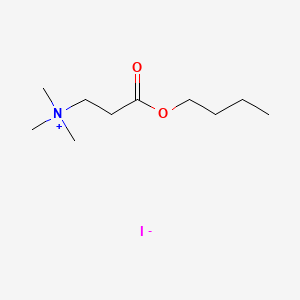
(2-Carboxyethyl)trimethylammonium iodide n-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Carboxyethyl)trimethylammonium iodide n-butyl ester is a quaternary ammonium compound with a carboxyethyl group and an n-butyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxyethyl)trimethylammonium iodide n-butyl ester typically involves the reaction of trimethylamine with an appropriate carboxyethyl iodide derivative under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure consistent product quality. The final product is typically subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Carboxyethyl)trimethylammonium iodide n-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
(2-Carboxyethyl)trimethylammonium iodide n-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in cell membrane studies.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the formulation of surfactants and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Carboxyethyl)trimethylammonium iodide n-butyl ester involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, leading to changes in membrane permeability and potential antimicrobial effects. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Carboxyethyl)trimethylammonium chloride n-butyl ester
- (2-Carboxyethyl)trimethylammonium bromide n-butyl ester
- (2-Carboxyethyl)trimethylammonium fluoride n-butyl ester
Uniqueness
(2-Carboxyethyl)trimethylammonium iodide n-butyl ester is unique due to its specific iodide anion, which imparts distinct chemical and physical properties compared to its chloride, bromide, and fluoride counterparts. The iodide ion can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
19552-67-1 |
|---|---|
Formule moléculaire |
C10H22INO2 |
Poids moléculaire |
315.19 g/mol |
Nom IUPAC |
(3-butoxy-3-oxopropyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C10H22NO2.HI/c1-5-6-9-13-10(12)7-8-11(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
VRBXZCZYJAKYRD-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC(=O)CC[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



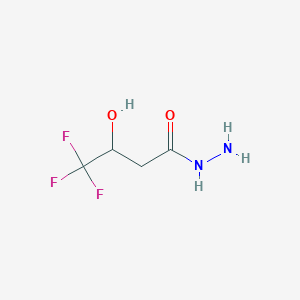
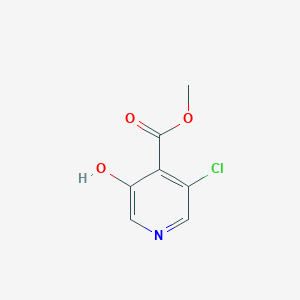

![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)



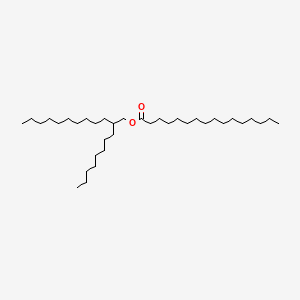
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
